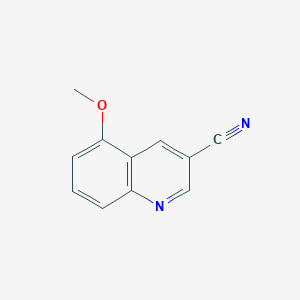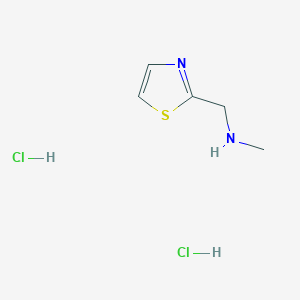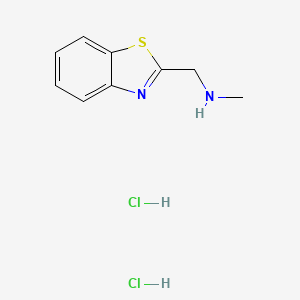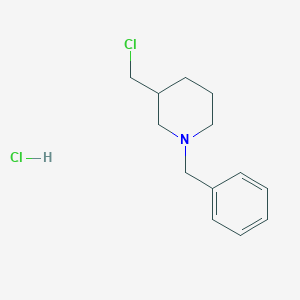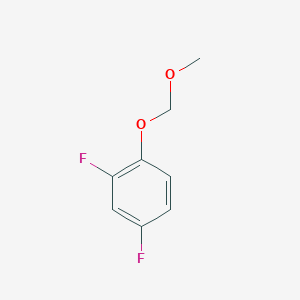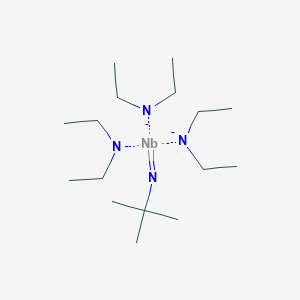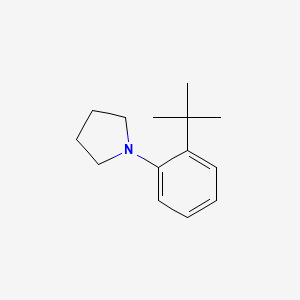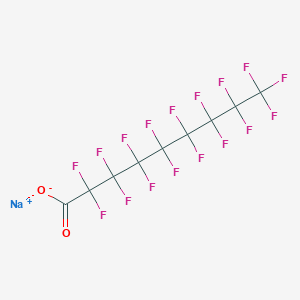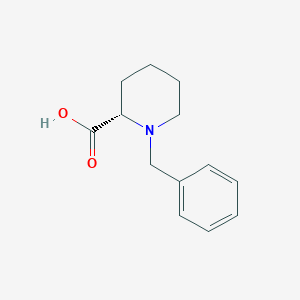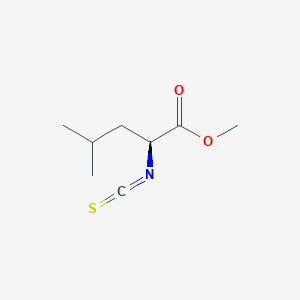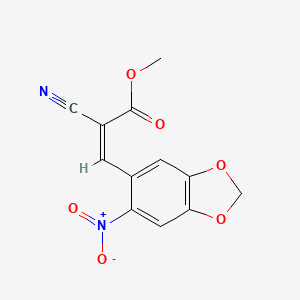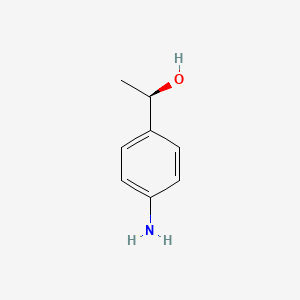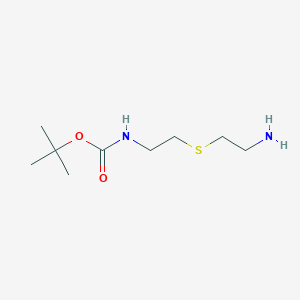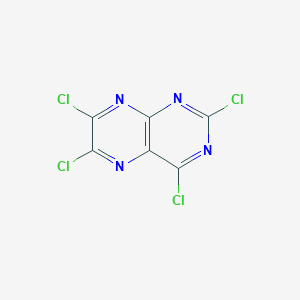
perchloropteridine
描述
Perchloropteridine is a highly chlorinated derivative of pteridine, a bicyclic heterocyclic compound. Pteridines are known for their roles in biological systems, particularly as pigments and enzyme cofactors. This compound, with its four chlorine atoms, exhibits unique chemical properties that make it valuable in various scientific and industrial applications .
作用机制
Target of Action
Related compounds have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that 2,4,6,7-Tetrachloropteridine may interact with cellular targets that regulate cell proliferation and survival.
Mode of Action
It’s worth noting that related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death.
Biochemical Pathways
The induction of parp-1 cleavage and activation of caspase 9 suggest that this compound may influence pathways related to apoptosis .
Result of Action
Related compounds have been shown to induce cell death and exhibit antiproliferative effects . These effects suggest that 2,4,6,7-Tetrachloropteridine may have similar impacts on cellular function and survival.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of perchloropteridine typically involves the chlorination of pteridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: Perchloropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia, thiols, and alcohols are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield aminopteridine derivatives, while reduction can produce partially dechlorinated pteridines .
科学研究应用
Perchloropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds and heterocycles.
Biology: Its derivatives are studied for their roles as enzyme cofactors and pigments in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Pentachloropyridine: Another highly chlorinated heterocyclic compound with similar reactivity and applications.
Tetrachloropyrimidine: Shares structural similarities and undergoes similar chemical reactions.
Hexachlorobenzene: Although not a heterocycle, it is a highly chlorinated compound with comparable chemical properties
Uniqueness: Perchloropteridine’s uniqueness lies in its specific structure, which combines the properties of pteridines with the reactivity of chlorinated compounds. This makes it particularly valuable in synthesizing complex organic molecules and studying enzyme interactions .
属性
IUPAC Name |
2,4,6,7-tetrachloropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N4/c7-2-1-5(14-6(10)13-2)12-4(9)3(8)11-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOKCJKMFKCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457704 | |
| Record name | tetrachloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21071-37-4 | |
| Record name | tetrachloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


